molecular formula C17H28N4O2 B1404710 tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate CAS No. 1610377-23-5

tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate

Cat. No. B1404710
M. Wt: 320.4 g/mol
InChI Key: KLCSFQSNWDVAED-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the compound’s purpose or role in various applications.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, and conditions of the synthesis process.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of related compounds have been widely studied. For instance, acylation reactions of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, a closely related compound, with carboxylic acid anhydrides and chlorides have been reported to yield acylation products. These reactions are contingent on the conditions and nature of the acylating agent, leading to N-acyl or C-acyl derivatives (Makei et al., 2004). Another study described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing regioselective ring-opening reactions and providing a new scaffold for substituted piperidines development (Harmsen et al., 2011).

Structural Characterization and Biological Evaluation

The structural characterization of related compounds through spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis has been detailed, along with X-ray diffraction studies. Such studies not only confirm the molecular structure but also elucidate the crystal system and space group parameters, contributing to the understanding of molecular interactions and architecture (Sanjeevarayappa et al., 2015). Although this study also assessed in vitro antibacterial and anthelmintic activity, our focus remains on the compound's synthesis and structural aspects, aligning with the requirement to exclude drug-related information.

Potential Applications

Research indicates the potential of these compounds as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been identified as a key intermediate in the synthesis of crizotinib, highlighting the compound's significance in the development of pharmaceutical agents (Kong et al., 2016). Another study on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate emphasized its role as an important intermediate for small molecule anticancer drugs, further showcasing the compound's utility in medicinal chemistry (Zhang et al., 2018).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements to its synthesis, or further studies to better understand its properties or mechanism of action.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound, it would be best to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

tert-butyl 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-11-8-13(9-12-20)15-19-18-14-7-5-4-6-10-21(14)15/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSFQSNWDVAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C3N2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107332
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate

CAS RN

1610377-23-5
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
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tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
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tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
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tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
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tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
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tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate

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